![molecular formula C7H13NO3 B2636950 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid CAS No. 1524928-07-1](/img/structure/B2636950.png)
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1524928-07-1 . It has a molecular weight of 159.19 and its IUPAC name is 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 11 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 2 hydroxyl groups, and 1 primary alcohol .
Physical And Chemical Properties Analysis
科学的研究の応用
(+)- and (-)-2-Aminocyclobutane-1-carboxylic acids Synthesis
The stereoselective synthesis of (+)-2-aminocyclobutane-1-carboxylic acids and their derivatives has been explored. Notably, this process involved enantiodivergent synthetic sequences and marked the first full characterization of the free amino acid (+)-1. Additionally, the study ventured into the synthesis of bis(cyclobutane) beta-dipeptides, including enantio and diastereomers. Intriguingly, the presence of the cyclobutane ring was seen to promote structure, as evidenced by strong intramolecular hydrogen bonds, creating cis-fused [4.2.0]octane structural units that conferred high rigidity to the molecules both in solution and gas phase. This structural rigidity was further affirmed in the solid state, where intermolecular hydrogen bonds were also observed (Izquierdo et al., 2005).
Stereodivergent Syntheses of Bis(cyclobutane) β-dipeptides
The efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid was described, showcasing the antipodal nature of these β-amino acid derivatives. This research highlighted the self-condensation and coupling of these enantiomeric β-amino acids to produce enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, a pioneering step in the realm of β-amino acid oligomers featuring dual directly linked cyclobutane residues (Izquierdo et al., 2002).
Safety and Hazards
特性
IUPAC Name |
1-(2-hydroxyethylamino)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-4-8-7(6(10)11)2-1-3-7/h8-9H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGWTBALWVIAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
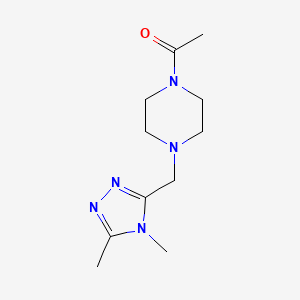
![1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2636868.png)

![2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2636872.png)
![5-bromo-2-chloro-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2636874.png)
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2636876.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-naphthamide](/img/structure/B2636877.png)
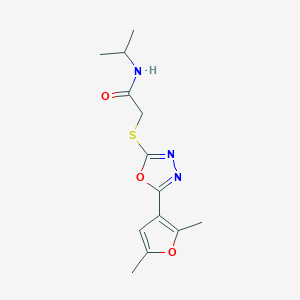
![N-[(8-Methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2636881.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2636882.png)
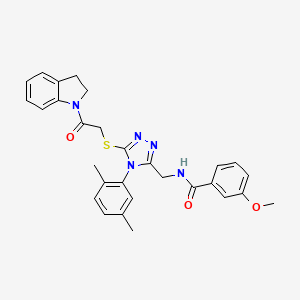
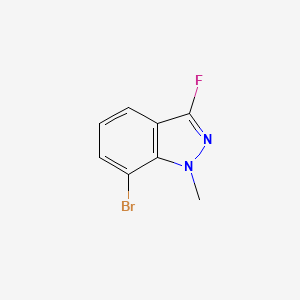
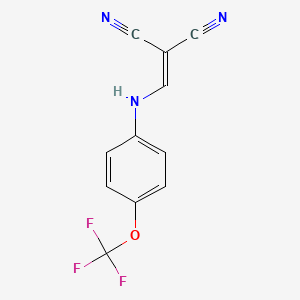
![N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2636890.png)
